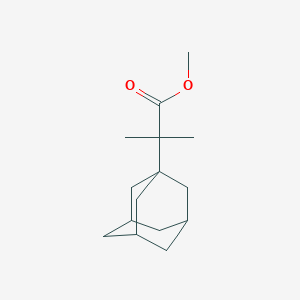
Methyl 2-(1-adamantyl)-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(1-adamantyl)-2-methylpropanoate is a chemical compound that belongs to the class of adamantane derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In
作用机制
The mechanism of action of Methyl 2-(1-adamantyl)-2-methylpropanoate is not fully understood. However, it has been suggested that it may act through the inhibition of specific enzymes or receptors in the body. For example, in cancer treatment, it has been proposed that Methyl 2-(1-adamantyl)-2-methylpropanoate may act through the inhibition of histone deacetylases, which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
Methyl 2-(1-adamantyl)-2-methylpropanoate has been shown to have various biochemical and physiological effects. In cancer treatment, it has been found to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease, it has been shown to reduce the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease, it has been found to protect dopaminergic neurons from oxidative stress-induced cell death.
实验室实验的优点和局限性
Methyl 2-(1-adamantyl)-2-methylpropanoate has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily achieved through simple purification techniques. It is also stable under normal laboratory conditions, making it suitable for long-term storage. However, one limitation of Methyl 2-(1-adamantyl)-2-methylpropanoate is that its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
未来方向
There are several future directions for the study of Methyl 2-(1-adamantyl)-2-methylpropanoate. In the pharmaceutical industry, further research is needed to determine its potential as a drug candidate for the treatment of various diseases. In materials science, it can be explored for its potential use in the synthesis of novel materials with unique properties. Additionally, further studies are needed to better understand its mechanism of action and to design experiments to study its effects.
合成方法
The synthesis of Methyl 2-(1-adamantyl)-2-methylpropanoate involves the reaction between 1-adamantanecarboxylic acid and methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an intermediate ester, which is then converted into the final product through acid-catalyzed esterification. The yield of the reaction is typically high, and the purity of the product can be easily achieved through simple purification techniques such as recrystallization.
科学研究应用
Methyl 2-(1-adamantyl)-2-methylpropanoate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In the field of agrochemicals, it has been studied for its pesticidal and herbicidal properties. In materials science, it has been explored for its potential use in the synthesis of novel materials with unique properties.
属性
产品名称 |
Methyl 2-(1-adamantyl)-2-methylpropanoate |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC 名称 |
methyl 2-(1-adamantyl)-2-methylpropanoate |
InChI |
InChI=1S/C15H24O2/c1-14(2,13(16)17-3)15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,4-9H2,1-3H3 |
InChI 键 |
MZQFZCCCSBHNAZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OC)C12CC3CC(C1)CC(C3)C2 |
规范 SMILES |
CC(C)(C(=O)OC)C12CC3CC(C1)CC(C3)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid](/img/structure/B241708.png)

![3-Amino-5-cyclopropyl-4'-methoxy[1,1'-biphenyl]-2,4-dicarbonitrile](/img/structure/B241711.png)
![2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile](/img/structure/B241713.png)




![N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B241728.png)
![1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B241732.png)

